REACTION_CXSMILES
|
[Br-].[Na+].[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1.OO.[C:14]([OH:17])(=[O:16])[CH3:15]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]=[O:16].[Cl:3][C:4]1[C:5]([Cl:11])=[C:15]([CH:7]=[CH:8][CH:9]=1)[C:14]([OH:17])=[O:16] |f:0.1,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0.074 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)C)Cl
|
Name
|
|
Quantity
|
0.68 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)C)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The final reaction mixture
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
yielding products
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15.2% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br-].[Na+].[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1.OO.[C:14]([OH:17])(=[O:16])[CH3:15]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[Cl:3][C:4]1[C:5]([Cl:11])=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]=[O:16].[Cl:3][C:4]1[C:5]([Cl:11])=[C:15]([CH:7]=[CH:8][CH:9]=1)[C:14]([OH:17])=[O:16] |f:0.1,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0.074 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)C)Cl
|
Name
|
|
Quantity
|
0.68 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)C)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The final reaction mixture
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
yielding products
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15.2% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |